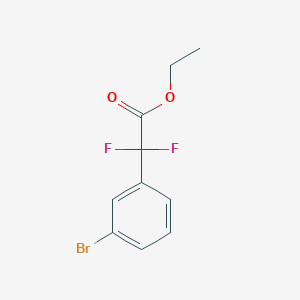

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Description

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCGWVQYBZHWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885068-75-7 | |

| Record name | ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a valuable fluorinated building block in medicinal chemistry and pharmaceutical research.[1][2][3] Its structure is of significant interest to drug development professionals for two primary reasons. Firstly, the gem-difluoroacetate moiety serves as a crucial pharmacophore. The difluoromethylene (CF₂) group is a bioisostere of a carbonyl group, ether oxygen, or other functionalities, which can enhance metabolic stability, modulate acidity, and improve binding affinity to biological targets by altering lipophilicity and electrostatic interactions.[2] Secondly, the bromine atom on the phenyl ring provides a versatile synthetic handle for further molecular elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to explore the structure-activity relationship (SAR) of lead compounds.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the primary synthetic strategies for preparing Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. It moves beyond simple procedural lists to explain the mechanistic rationale behind the chosen methodologies, offering field-proven insights into the synthesis of this important intermediate.

Core Synthetic Landscape: Strategies for C(sp²)-CF₂ Bond Formation

The central challenge in synthesizing Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate lies in the efficient formation of the bond between the aromatic ring and the difluoroacetyl group. The principal strategies to achieve this can be broadly categorized into two main approaches: transition-metal-catalyzed cross-coupling reactions and Reformatsky-type nucleophilic additions.

Caption: Overview of primary synthetic routes to the target compound.

This guide will focus on the most robust and widely cited of these methods: the Palladium-Catalyzed Negishi Cross-Coupling, which offers excellent functional group tolerance and reliable yields under mild conditions.

Method 1: Palladium-Catalyzed Negishi Cross-Coupling

This approach is a powerful and direct method for constructing the C(sp²)-CF₂ bond.[4][5] It involves the in situ generation of an organozinc reagent from ethyl bromodifluoroacetate, which then participates in a palladium-catalyzed cross-coupling reaction with an aryl bromide or triflate.[4]

Mechanistic Rationale & Causality

The success of this reaction hinges on the precise orchestration of a catalytic cycle. The key reagent, ethyl bromodifluoroacetate, is a versatile precursor for introducing the CF₂ group.[6][7][8]

-

Organozinc Formation (Transmetalation Precursor): Metallic zinc (activated) reacts with ethyl bromodifluoroacetate to form a difluorinated Reformatsky reagent, an organozinc species (BrZnCF₂CO₂Et). This is the critical nucleophilic component in the coupling reaction.

-

Palladium Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromophenyl electrophile (e.g., 1,3-dibromobenzene or 3-bromophenyl triflate) to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent transfers its difluoroacetate group to the Pd(II) complex, displacing the bromide or triflate and forming a new Pd(II)-difluoroacetate complex.

-

Reductive Elimination: This is the product-forming step. The aryl and difluoroacetate groups on the palladium center couple and are eliminated, yielding Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate and regenerating the Pd(0) catalyst, allowing the cycle to continue.

-

The choice of a palladium catalyst and appropriate ligands is critical for facilitating the oxidative addition and reductive elimination steps efficiently, preventing side reactions, and ensuring a high turnover rate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies.[4]

Materials:

-

1,3-Dibromobenzene (or 3-Bromophenyl triflate) (1.0 equiv)

-

Ethyl bromodifluoroacetate (1.5 equiv)[6]

-

Zinc dust (<10 micron, activated) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.10 equiv) or other suitable ligand

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M solution)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust. The flask is evacuated and backfilled with dry nitrogen three times.

-

Reagent Addition: Anhydrous DMF is added, followed by the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃). The mixture is stirred for 10-15 minutes at room temperature.

-

Substrate Addition: 1,3-Dibromobenzene and ethyl bromodifluoroacetate are added sequentially via syringe.

-

Reaction Execution: The reaction mixture is heated to a specified temperature (typically 50-80 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.

Data Summary

| Parameter | Condition/Value | Rationale |

| Aryl Source | 3-Bromophenyl bromide/triflate | Readily available aryl electrophiles suitable for Pd-catalyzed coupling.[4] |

| CF₂ Source | Ethyl bromodifluoroacetate | Commercially available and effective precursor for the zinc reagent.[6][7] |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst/ligand system for Negishi couplings. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the reaction and solubilizes reagents. |

| Temperature | 50 - 80 °C | Provides sufficient thermal energy to drive the catalytic cycle without degradation. |

| Typical Yield | 60 - 85% | Represents a good to excellent yield for this type of cross-coupling reaction. |

Experimental Workflow Diagram

Sources

- 1. americanelements.com [americanelements.com]

- 2. nbinno.com [nbinno.com]

- 3. 885068-75-7|Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 4. Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]

Physicochemical properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Abstract

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a difluoromethyl group (CF₂) and a bromine atom onto a phenylacetate scaffold provides a versatile building block for the synthesis of complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the known and predicted physicochemical properties of this compound. It provides a framework for its analytical characterization, outlines protocols for experimental determination of its properties, and discusses its potential synthetic utility and handling considerations.

Introduction: The Significance of Fluorinated Building Blocks

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoroacetate moiety, in particular, serves as a bioisostere for esters, amides, and other functional groups, often enhancing pharmacokinetic profiles. Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate combines this valuable difluoro-functionalization with a brominated aromatic ring, which is a key handle for further chemical modifications through cross-coupling reactions, making it a highly valuable synthetic intermediate.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers and physical state of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | [1] |

| CAS Number | 885068-75-7 | [1][2] |

| Molecular Formula | C₁₀H₉BrF₂O₂ | [2] |

| Molecular Weight | 279.08 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [1] |

| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)Br)(F)F | [1] |

| InChIKey | UFCGWVQYBZHWTA-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Characteristics

While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds. These parameters are critical for designing purification strategies, formulation studies, and computational models.

| Property | Predicted Value / State | Rationale and Importance for Researchers |

| Boiling Point | >200 °C at 760 mmHg | The high molecular weight and polarity suggest a high boiling point. Purification will likely require vacuum distillation to prevent decomposition. |

| Melting Point | Not Applicable (Liquid at STP) | As a liquid, this parameter is not relevant for standard handling. |

| Density | ~1.5 - 1.6 g/mL | The presence of bromine and fluorine atoms significantly increases density compared to non-halogenated analogues. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Based on the ethyl ester and bromophenyl groups, the molecule is nonpolar. This is crucial for selecting reaction solvents and extraction procedures. The related compound, ethyl bromodifluoroacetate, is noted to be soluble in most organic solvents[3]. |

| LogP (Octanol/Water) | ~3.5 - 4.0 (Estimated) | The lipophilicity is expected to be high, which is a key parameter in drug design for predicting membrane permeability and absorption. |

Spectroscopic and Analytical Characterization (Predicted)

Structural confirmation is paramount. Based on the known effects of its constituent functional groups, the expected spectral data are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum should feature a triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-), characteristic of an ethyl ester. The aromatic region (7.4-7.8 ppm) would show a complex multiplet pattern for the four protons on the 3-bromophenyl ring.

-

¹³C NMR: Key signals would include the ethyl group carbons (~14 ppm for -CH₃ and ~63 ppm for -OCH₂-), the quaternary carbon bearing the fluorine atoms (a triplet centered around 115 ppm due to C-F coupling), multiple signals in the aromatic region (125-135 ppm), and the carbonyl carbon (~165 ppm).

-

¹⁹F NMR: A singlet is expected around -98 ppm, which is a typical chemical shift for a difluoroacetate group[4].

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key vibrational bands are predicted at:

-

~1750 cm⁻¹ (strong): C=O stretch of the ester.

-

~1100-1250 cm⁻¹ (strong): C-F stretching vibrations.

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1580 cm⁻¹ (medium): Aromatic C=C stretching.

-

~550-650 cm⁻¹ (medium): C-Br stretching.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 278 and 280 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a single bromine atom. Key fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) and the entire ethyl ester group.

Experimental Protocols for Property Determination

To ensure scientific rigor, predicted properties must be confirmed experimentally. The following section details standardized protocols for characterizing Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.

General Analytical Workflow

The logical flow for the characterization of a new batch of the compound is essential for quality control and validation.

Caption: A standardized workflow for the analysis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.

Protocol: Purity Assessment by HPLC

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

-

Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percentage of the main peak.

-

-

Causality: A reverse-phase C18 column is chosen due to the nonpolar nature of the analyte. A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated and eluted.

Protocol: Boiling Point Determination under Reduced Pressure

-

Objective: To accurately measure the boiling point without causing thermal decomposition.

-

Methodology:

-

Set up a short-path distillation apparatus.

-

Place a small sample (1-2 mL) in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a pressure gauge.

-

Slowly reduce the pressure to a stable, known value (e.g., 1 mmHg).

-

Begin heating the flask gently using an oil bath.

-

Record the temperature at which the liquid boils and the first drop of condensate forms on the thermometer bulb. This is the boiling point at the recorded pressure.

-

-

Trustworthiness: This method is self-validating as the boiling point is a distinct physical constant at a given pressure. The use of a short-path apparatus minimizes sample loss and ensures accurate temperature measurement.

Synthesis and Reactivity Insights

Understanding the synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate provides context for potential impurities and its utility as a reagent. A plausible and common synthetic route involves the Reformatsky reaction.

Caption: A plausible synthesis of the title compound using key chemical precursors.

In this pathway, Ethyl bromodifluoroacetate reacts with activated zinc to form an organozinc intermediate (a Reformatsky reagent)[5]. This nucleophilic reagent then adds to the carbonyl group of 3-bromobenzaldehyde. The resulting hydroxy-ester would then need to be deoxygenated to yield the final product, though other direct coupling methods may also be employed. The bromine on the phenyl ring remains intact, serving as a reactive site for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex drug-like molecules.

Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, data from structurally similar halogenated esters, such as Ethyl bromodifluoroacetate, should be used as a guide for handling.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Halogenated organic compounds should always be handled with care. The related compound Ethyl bromodifluoroacetate is classified as a flammable liquid and can cause skin irritation[3].

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and direct contact with skin.

-

-

Storage:

Conclusion

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a valuable chemical intermediate with significant potential in discovery research. This guide has consolidated its known identity and provided expert-driven predictions for its key physicochemical and spectroscopic properties. The inclusion of detailed experimental protocols provides a robust framework for its empirical analysis and quality control. By understanding its characteristics, synthesis, and reactivity, researchers can effectively leverage this building block to advance the development of novel therapeutics and other functional materials.

References

-

American Elements. Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate. [Link]

-

Royal Society of Chemistry. Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. [Link]

-

PubChem, National Institutes of Health. Ethyl bromodifluoroacetate. [Link]

-

Wikipedia. Ethyl bromodifluoroacetate. [Link]

-

Changzhou Jiayuan Chemical Co., Ltd. Ethyl Bromodifluoroacetate. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 885068-75-7|Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 3. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl Bromodifluoroacetate [jyfhxchem.com]

An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group can substantially alter the electronic and lipophilic properties of a molecule, often leading to improved metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential applications of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. While specific experimental data for this compound is not widely available in the public domain, this guide offers a detailed theoretical analysis based on established chemical principles and data from analogous structures, providing a valuable resource for researchers interested in its synthesis and utilization.

Introduction: The Significance of Fluorinated Moieties in Drug Discovery

The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The difluoromethyl group (CF2), in particular, is a valuable moiety that can act as a bioisostere for a hydroxyl group or a hydrogen atom, while significantly modulating local electronics and lipophilicity. This can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved oral bioavailability.[1] Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, possessing both a reactive bromine atom for further chemical modification and a difluoroacetate group, represents a promising scaffold for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is characterized by a central quaternary carbon atom bonded to a 3-bromophenyl group, two fluorine atoms, and an ethyl ester functional group.

Table 1: Physicochemical Properties of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

| Property | Value | Source |

| CAS Number | 885068-75-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₉BrF₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 279.08 g/mol | Calculated |

| IUPAC Name | ethyl 2-(3-bromophenyl)-2,2-difluoroacetate | Chemical Supplier Catalogs |

| Synonyms | Ethyl (3-bromophenyl)(difluoro)acetate, Benzeneacetic acid, 3-bromo-α,α-difluoro-, ethyl ester | Chemical Supplier Catalogs |

| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |

Proposed Synthesis and Experimental Protocol

In this proposed synthesis, 3-bromobenzaldehyde would be reacted with ethyl bromodifluoroacetate in the presence of activated zinc to yield the desired product.

Caption: Proposed synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate via the Reformatsky reaction.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical principles. Actual reaction conditions may require optimization. Appropriate safety precautions should be taken at all times.

-

Preparation of the Reaction Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled and flame-dried to ensure anhydrous conditions.

-

Activation of Zinc: To the flask, add activated zinc powder (1.2 equivalents). The zinc can be activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum.

-

Initiation of the Reaction: Add anhydrous tetrahydrofuran (THF) to the flask to cover the zinc. A small crystal of iodine can be added to initiate the reaction.

-

Addition of Reactants: A solution of 3-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of activated zinc in THF at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.

Structural Elucidation: A Theoretical Spectroscopic Analysis

In the absence of published experimental spectroscopic data for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, a theoretical analysis of its expected NMR, IR, and mass spectra can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.

-

Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the bromine atom and the difluoroacetate substituent.

-

Ethyl Group Protons:

-

Methylene Protons (-OCH₂CH₃, δ ~4.3 ppm): A quartet resulting from coupling with the adjacent methyl protons.

-

Methyl Protons (-OCH₂CH₃, δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O, δ ~165-175 ppm): This signal will appear in the downfield region characteristic of ester carbonyls.

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected for the carbons of the phenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

Difluoromethyl Carbon (-CF₂-, δ ~110-120 ppm): This carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

Ethyl Group Carbons:

-

Methylene Carbon (-OCH₂CH₃, δ ~60-65 ppm):

-

Methyl Carbon (-OCH₂CH₃, δ ~14 ppm):

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1750-1735 | Strong |

| C-F | 1100-1000 | Strong |

| C-O (Ester) | 1300-1000 | Strong |

| C-Br | 600-500 | Medium to Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| Aromatic C-H | 3100-3000 | Medium to Weak |

| Aliphatic C-H | 3000-2850 | Medium |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 in a roughly 1:1 ratio) will be observed.

Expected Fragmentation:

-

Loss of the ethoxy group (-OCH₂CH₃)

-

Loss of the entire ethyl ester group (-COOCH₂CH₃)

-

Cleavage of the C-Br bond.

Potential Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential synthetic modifications and therapeutic applications of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.

The bromine atom on the phenyl ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This enables the exploration of structure-activity relationships (SAR) in a drug discovery program.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The difluoromethyl group, as previously mentioned, can enhance the metabolic stability and binding affinity of the resulting compounds. Given the prevalence of the bromophenyl moiety in bioactive compounds, derivatives of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate could be investigated for a variety of therapeutic targets, including kinases, proteases, and G-protein coupled receptors.

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is not widely available, precautions for handling should be based on the data for similar compounds, such as ethyl bromodifluoroacetate.[5][6][7]

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

-

Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a valuable, albeit under-characterized, building block for medicinal chemistry. Its molecular structure combines the synthetic versatility of an aryl bromide with the beneficial properties of a difluoroacetate moiety. While a detailed experimental characterization is lacking in the current literature, this technical guide provides a solid theoretical foundation for its synthesis, structural analysis, and potential applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

American Elements. (n.d.). Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate. Retrieved from [Link]

- Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.

- Linclau, B., & Poisson, J. F. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 10, 1834–1853.

-

Wikipedia contributors. (2023, December 28). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

-

Arlow, S. I., & Hartwig, J. F. (2013). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. eScholarship, University of California. Retrieved from [Link]

- Gomm, A., & Scott, J. S. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity.

- Zhang, G., et al. (2015). Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression. European Journal of Medicinal Chemistry, 89, 524-539.

- Patent NO307213B1. (2000). Process for the preparation of alkyl halide difluoroacetates.

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

- Lim, D., & An, D. K. (2003). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 24(10), 1505-1506.

- Abou-Dobara, M. I., El-Sonbati, A. Z., & Morgan, S. M. (2013). Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives. World journal of microbiology & biotechnology, 29(1), 119–126.

- Narsinghani, T., & Sharma, R. (2021). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Synthesis, 18(5), 488-506.

- Patent WO2010046224A1. (2010). PHENYL DERIVATIVES AND THEIR USE AS IMMUNOMODULATORS.

- Ade, A., et al. (2025).

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ブロモジフルオロ酢酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The difluoroacetate moiety, in particular, presents a unique structural motif with the potential to modulate biological activity. This technical guide explores the prospective biological activities of derivatives of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, a scaffold that combines the electronic effects of a bromophenyl ring with the metabolic stability and conformational influence of a gem-difluoro group. Drawing upon analogous chemical structures and established pharmacological principles, this document will delve into potential therapeutic applications, primarily focusing on anticancer activities, and provide a framework for the systematic evaluation of these compounds. We will explore potential mechanisms of action, including tubulin polymerization inhibition, kinase modulation, and induction of apoptosis, supported by detailed experimental protocols for their investigation.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their biological profiles. The high electronegativity and small size of the fluorine atom can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The gem-difluoroalkyl group (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functionalities, while also inducing specific conformational preferences in the molecule.

The subject of this guide, Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, serves as a versatile starting point for the synthesis of a diverse library of derivatives. The presence of the bromine atom on the phenyl ring offers a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).

Potential Biological Activities: A Focus on Oncology

While direct biological data for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is not extensively available in the public domain, the activities of structurally related compounds provide compelling hypotheses for its potential therapeutic applications, most notably in oncology.

Anticancer Activity

The presence of both a halogenated phenyl ring and a difluoroacetate group in the core structure suggests a strong potential for anticancer properties. Several classes of compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines.

A significant number of anticancer agents exert their effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Compounds containing substituted phenyl rings are known to interact with the colchicine-binding site of tubulin. For instance, fluorinated β-lactams have been reported as potent microtubule-disrupting agents.[1][2][3] Derivatives of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate could be designed to mimic the binding of known tubulin inhibitors.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-(3-bromophenyl) moiety is present in known kinase inhibitors. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase, inducing cell cycle arrest and apoptosis.[4] This suggests that derivatives of our core molecule could be explored as potential kinase inhibitors.

Bromophenol derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5] The resulting oxidative stress can trigger the intrinsic apoptotic pathway. The bromophenyl group in our scaffold could play a role in mediating such effects. Mechanistic studies have shown that such compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins like Bax.[1][2]

Investigating Biological Activity: A Methodological Framework

A systematic approach is essential to elucidate the biological activities of novel Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate derivatives. The following sections outline key experimental protocols.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential involves screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Elucidating the Mechanism of Action

Once promising compounds are identified, further experiments are necessary to determine their mechanism of action.

Experimental Protocol: Flow Cytometry with Propidium Iodide Staining

-

Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase may suggest an effect on microtubule dynamics.[6]

Experimental Protocol: Annexin V-FITC/PI Staining

-

Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.

-

Compound Addition: Add the test compound or a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. Known tubulin inhibitors like colchicine or paclitaxel should be used as controls.[2]

For investigating kinase inhibition, commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate scaffold is crucial for optimizing biological activity.

Key Modifications to Explore:

-

Substitution on the Phenyl Ring: The bromine at the 3-position can be replaced with other substituents (e.g., halogens, alkyl, alkoxy, nitro groups) or used as a handle for cross-coupling reactions to introduce more complex moieties.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact on solubility and cell permeability.

-

Bioisosteric Replacements: The phenyl ring could be replaced with other aromatic or heteroaromatic systems.

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Cytotoxicity Data of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Derivatives

| Compound ID | R1-Substitution | A549 IC50 (µM) | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | MCF-10A IC50 (µM) |

| Parent | -H | >100 | >100 | >100 | >100 | >100 |

| Derivative 1 | 4-OCH3 | 15.2 | 20.5 | 12.8 | 18.3 | 85.1 |

| Derivative 2 | 4-Cl | 5.8 | 8.1 | 4.2 | 7.5 | 60.7 |

| Derivative 3 | 4-CF3 | 2.1 | 3.5 | 1.9 | 2.8 | 45.3 |

| Doxorubicin | - | 0.8 | 1.2 | 0.5 | 0.9 | 5.2 |

Diagrams

Caption: Potential mechanisms of action for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate derivatives.

Conclusion

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. By leveraging the known biological activities of structurally similar compounds, a rational drug design approach can be employed to synthesize and evaluate a library of derivatives. The methodological framework presented in this guide provides a clear path for researchers to systematically investigate the potential of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this intriguing chemical class.

References

-

O'Sullivan, J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

-

American Elements. (n.d.). Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate. Retrieved from [Link]

-

Wang, W., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 24(15), 2749. [Link]

-

O'Sullivan, J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

-

Elkamhawy, A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(8), 958. [Link]

-

Kim, H. J., et al. (2010). Design, synthesis, and anticancer activities of novel perfluoroalkyltriazole-appended 2'-deoxyuridines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5831-5834. [Link]

-

MDPI. (2020). Biological Activity and Applications of Natural Compounds. [Link]

-

Lesyk, R., et al. (2022). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (3), 18-29. [Link]

-

Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(10), 899-915. [Link]

-

O'Sullivan, J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

-

Asadipour, A., et al. (2018). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Research in Pharmaceutical Sciences, 13(5), 447-454. [Link]

-

El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895. [Link]

-

Kumar, S., et al. (2022). Detailed Insights into the Inhibitory Mechanism of New Ebselen Derivatives against Main Protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2). Journal of Medicinal Chemistry, 65(5), 4112-4122. [Link]

-

Nabavi, S. M., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Journal of Zhejiang University. Science. B, 13(3), 194-200. [Link]

-

Nabavi, S. M., et al. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Journal of Zhejiang University. Science. B, 13(3), 194-200. [Link]

-

Oakwood Chemical. (n.d.). Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Aryldifluoroacetate Moiety in Medicinal Chemistry: A Bioisosteric Strategy for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique element.[1] The strategic introduction of fluorine can profoundly alter a molecule's chemical, physical, and biological properties.[1] This is due to several key factors, including fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These attributes can lead to enhanced metabolic stability by blocking sites of oxidation, increased binding affinity through favorable electrostatic interactions, and modulated lipophilicity, which can improve bioavailability.[1][2]

While single fluorine atoms or trifluoromethyl (CF₃) groups are common, the difluoromethyl (CF₂H) and difluoroacetate (-CF₂COOR) moieties have emerged as particularly valuable tools. The difluoromethyl group is recognized as a bioisostere of a hydroxyl or thiol group, capable of mimicking their hydrogen-bonding capabilities with improved metabolic stability.[3] This guide focuses on the aryldifluoroacetate group, a powerful non-classical bioisostere for the carboxylic acid functionality. Carboxylic acids are prevalent pharmacophores but are often associated with poor pharmacokinetic profiles, including limited membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation, which can lead to reactive metabolites.[4][5][6] The replacement of a carboxylic acid with an aryldifluoroacetate group presents a sophisticated strategy to circumvent these challenges while preserving or enhancing biological activity.[4][7]

Part 1: The Aryldifluoroacetate Group as a Carboxylic Acid Bioisostere

Bioisosteric replacement is a fundamental strategy in drug discovery used to enhance a molecule's pharmacokinetic and physicochemical properties without compromising its pharmacodynamic activity.[8][9] The aryldifluoroacetate group serves as an effective, non-ionizable mimic of the carboxylate group, addressing many of the liabilities associated with acidic moieties in drug candidates.

Rationale for Bioisosteric Replacement

Carboxylic acids, while effective at forming strong interactions with biological targets, often present significant hurdles in drug development:

-

Poor Permeability: At physiological pH, carboxylic acids are ionized, which can limit their ability to passively diffuse across biological membranes.[4][6]

-

Metabolic Instability: The carboxylate group is a substrate for phase II metabolism, particularly UGT-mediated glucuronidation. The resulting acyl glucuronides can be reactive and have been implicated in idiosyncratic toxicity.[10]

-

High Plasma Protein Binding: The anionic nature of carboxylates can lead to strong binding to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target.[4]

The aryldifluoroacetate moiety mitigates these issues. Being a neutral functional group, it generally improves membrane permeability.[4] Its structure is not prone to the same metabolic pathways as carboxylic acids, thus enhancing metabolic stability.

Physicochemical Impact

The introduction of the gem-difluoroalkyl group has a profound impact on the electronic properties of the adjacent carbonyl group. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the α-proton and influences the hydrogen bond donating and accepting properties of the ester. This allows the difluoroacetate to mimic the key hydrogen bonding interactions of a carboxylic acid with its target protein, a critical factor for maintaining biological activity.[5][8]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]

- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Guide to the Safe Synthesis and Handling of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS No. 885068-75-7) is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science.[1][2] Its utility as a building block in the synthesis of complex molecules stems from the unique electronic properties conferred by the difluoroacetate moiety and the reactive handle provided by the bromophenyl group, which is amenable to various cross-coupling reactions.[3][4] However, the same structural features that make this compound valuable also introduce specific hazards. As a halogenated ester, it warrants a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. Moving beyond a simple recitation of rules, we will delve into the chemical reasoning behind these procedures, empowering researchers to manage the associated risks proactively and effectively.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. While specific toxicological data for Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is not widely published, a robust hazard assessment can be constructed by examining data from structurally analogous compounds, such as Ethyl bromodifluoroacetate and Ethyl difluoroacetate.

The primary hazards are associated with its flammability, corrosivity, and the potential for hazardous decomposition products.[5][6][7] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[6][8]

Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapor | [8][9][10] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | [6][8][9][10] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |[10] |

Table 2: Physicochemical Data (Based on Ethyl bromodifluoroacetate)

| Property | Value | Rationale & Significance | Source(s) |

|---|---|---|---|

| Molecular Formula | C₁₀H₉BrF₂O₂ | The presence of bromine and fluorine necessitates disposal as halogenated waste. | [1] |

| Boiling Point | ~112 °C @ 700 mmHg | Volatility indicates a significant inhalation hazard; handling in a fume hood is mandatory. | [9] |

| Density | ~1.583 g/mL @ 25 °C | Heavier than water. Spills will not be readily diluted by water. | [9] |

| Flash Point | ~21 °C (69.8 °F) | The low flash point signifies a high fire risk at ambient temperatures. All ignition sources must be eliminated from the handling area. |[9] |

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls are the first and most effective line of defense against exposure. All manipulations of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate must be conducted within a certified chemical fume hood to prevent the inhalation of volatile and potentially toxic vapors.[5][11][12] The causality here is direct: the fume hood contains vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist item but a risk-mitigation strategy based on the compound's specific hazards.

Table 3: Mandatory PPE and the Rationale for its Use

| PPE Item | Specification | Causality and Rationale | Source(s) |

|---|---|---|---|

| Eye Protection | Chemical splash goggles and a full faceshield | The compound is classified as causing severe eye damage.[6][10] Goggles provide a seal against splashes, while the faceshield offers a secondary layer of protection for the entire face from splashes during transfers or accidental releases. | [9] |

| Hand Protection | Nitrile gloves (minimum) | Protects against skin contact, which can cause severe burns.[11] Always check the glove manufacturer's breakthrough time data for halogenated organic compounds. Double-gloving is recommended for extended procedures. | [11] |

| Body Protection | Flame-retardant laboratory coat | Protects skin from splashes and provides a removable barrier in case of a spill. Flame-retardant material is critical due to the compound's flammability. |

| Footwear | Closed-toe shoes | Prevents exposure to spills that may reach the floor. |[11] |

Caption: PPE Donning and Doffing Workflow for Handling Hazardous Chemicals.

Section 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidents.

Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for the handling of the compound.[12] Ensure that a safety shower and eyewash station are accessible and unobstructed.[7]

-

Grounding: To prevent ignition from static discharge, ensure all metal equipment (e.g., spatulas, containers, receiving equipment) is properly grounded and bonded, especially during transfers.[5][8] Use only spark-proof tools.[5][6][8]

-

Aliquotting: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Use a properly functioning pipette or syringe. Never pour directly from a large container to a small one.

-

Heating: If heating is required, avoid open flames. Use alternatives such as heating mantles, water baths, or oil baths, connected to an explosion-proof controller.[11]

-

Post-Handling: After use, securely seal the container.[8] Decontaminate the work surface thoroughly. Remove and dispose of gloves properly, and wash hands with soap and water.[8][11]

Storage Protocol

-

Location: Store the compound in a dedicated, approved flammable liquids storage cabinet.[11][12] The storage area must be cool, dry, and well-ventilated.[5][7]

-

Segregation: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][7] Segregate it from these materials to prevent potentially violent reactions.

-

Container: Keep the compound in its original, tightly closed container.[8][12] Ensure the container is in good condition and properly labeled with the full chemical name and hazard warnings.[13]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale of the spill.

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a commercial sorbent pad.[5][6] Do not use combustible materials like paper towels.

-

Collect the absorbed material and contaminated tools using spark-proof tools into a designated, sealable container for halogenated waste.[5]

-

Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if necessary.

-

Close the laboratory doors to contain the vapors.

-

Contact the institution's Environmental Health and Safety (EHS) emergency line.[14]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Caption: Decision Tree for Emergency Response to a Chemical Spill.

Exposure and First Aid

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][16] Water may be ineffective but can be used as a mist to cool closed containers.[6][16]

-

Hazards: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6] Combustion produces highly toxic and corrosive gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[5][6][7]

Section 5: Waste Management and Disposal

Due to its halogen content, Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation Protocol

-

Principle of Segregation: Never mix halogenated waste with non-halogenated waste.[13][17] The disposal methods differ significantly, and cross-contamination increases disposal costs and environmental burden.[14][17]

-

Container: Collect all waste (excess reagent, contaminated absorbents, used gloves) in a designated, properly labeled "Halogenated Organic Waste" container.[11][13]

-

Labeling: The waste container must be clearly labeled with a hazardous waste tag that lists all chemical constituents and their approximate percentages.[13][14]

-

Storage: Keep waste containers closed at all times except when adding waste.[13][14] Store them in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[14]

-

Disposal Request: Once the container is ¾ full, submit a request for pickup through your institution's EHS department.[14] Do not pour any amount of this chemical down the drain.[11][17]

References

-

Safe Handling & Disposal of Organic Substances – HSC Chemistry. 11

-

Halogenated Organic Liquids - Standard Operating Procedure. 13

-

Halogenated Solvents in Laboratories. 14

-

Halogenated Solvents. 12

-

Safety Data Sheet: Ethyl difluoroacetate. 8

-

Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes. 3

-

Safety Data Sheet: Ethyl bromodifluoroacetate. 5

-

Organic Solvent Waste Disposal. 17

-

Safety Data Sheet: Ethyl bromoacetate.

-

Safety Data Sheet: methyl 2-(2-acetamido-4-bromophenyl)acetate. 15

-

Safety Data Sheet: Ethyl difluoroacetate. 6

-

Ethyl bromodifluoroacetate 98%. 9

-

Safety Data Sheet: Ethyl bromodifluoroacetate. 7

-

Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. 18

-

Ethyl difluoroacetate | C4H6F2O2. 10

-

Safety Data Sheet. 16

-

ETHYL BROMOACETATE. 19

-

Aryl versus Alkyl Redox-Active Diazoacetates — Light-Induced C–H Insertion or 1,2-Rearrangement. 20

-

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate. 1

-

885068-75-7|Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. 2

-

Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. 4

-

Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. 21

Sources

- 1. americanelements.com [americanelements.com]

- 2. 885068-75-7|Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate|BLD Pharm [bldpharm.com]

- 3. Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 二氟溴乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Ethyl difluoroacetate | C4H6F2O2 | CID 9961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scienceready.com.au [scienceready.com.au]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 14. campusoperations.temple.edu [campusoperations.temple.edu]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Aryl versus Alkyl Redox-Active Diazoacetates — Light-Induced C–H Insertion or 1,2-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of difluoromethylated diarylmethanes via Fe(OTf) 3 -catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Comprehensive Technical Guide to Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate stands out as a key building block in this arena. The gem-difluoroacetate moiety provides a bioisosteric replacement for a carbonyl group or an ether linkage, while the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this valuable reagent, tailored for professionals in the pharmaceutical and life sciences sectors.

Commercial Availability and Supplier Specifications

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams for initial screening to kilograms for scale-up studies. When sourcing this compound, it is crucial to consider the purity specifications, as impurities can significantly impact the outcome of sensitive synthetic and biological studies.

Table 1: Prominent Commercial Suppliers and Product Specifications

| Supplier | Product Number (Example) | CAS Number | Purity (Typical) | Physical Form |

| Aaron Chemicals | AR00IFTA | 885068-75-7 | ≥95% | Liquid |

| American Elements | Not specified | 885068-75-7 | Can be produced up to 99.999% | Colorless to yellow liquid |

| BLDpharm | BD140067 | 885068-75-7 | ≥97% (HPLC) | Liquid |

| Matrix Scientific | 097879 | 885068-75-7 | Not specified | Not specified |

Note: Product numbers and available purities are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthesis and Mechanistic Considerations

The synthesis of aryl difluoroacetates, including Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate, is most effectively achieved through modern cross-coupling methodologies. The palladium-catalyzed Negishi cross-coupling reaction of ethyl bromodifluoroacetate with an appropriate aryl bromide or triflate is a state-of-the-art approach that offers mild reaction conditions and avoids the pre-synthesis of organozinc reagents.

Diagram 1: Proposed Synthetic Pathway via Palladium-Catalyzed Cross-Coupling

Caption: Palladium-catalyzed cross-coupling for the synthesis of the target compound.

Experimental Protocol: Synthesis of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (Adapted from Hartwig and Liao)

This protocol is adapted from the general procedure for palladium-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl bromides.

Materials:

-

3-Bromoiodobenzene (or equivalent organozinc reagent)

-

Ethyl bromodifluoroacetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

-

Add the anhydrous solvent, followed by the 3-bromoiodobenzene and the base.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromodifluoroacetate to the reaction mixture.

-

Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is paramount for its successful application. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

Table 2: Typical HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

These parameters may require optimization for specific instrumentation and columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals for the aromatic protons of the 3-bromophenyl group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons (with C-F couplings), the carbonyl carbon of the ester (as a triplet due to coupling with the adjacent fluorine atoms), the difluoromethyl carbon (as a triplet), and the carbons of the ethyl group.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a singlet or a finely split multiplet depending on long-range couplings.

Applications in Drug Discovery and Development

The unique structural features of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate make it a highly valuable intermediate in the synthesis of novel therapeutics.

Diagram 2: Application Workflow in Drug Discovery

Caption: Synthetic utility of the title compound in creating complex bioactive molecules.

Role as a Precursor for Kinase Inhibitors

The 3-bromophenyl moiety is a common feature in many kinase inhibitors, where it can be further functionalized to interact with specific residues in the kinase active site. For instance, the development of Aurora kinase inhibitors, which are promising anti-cancer agents, often involves scaffolds that can be derived from precursors like Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate. The difluoroacetate group can enhance the metabolic stability of the final compound.

Conclusion

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a strategically important building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with well-established synthetic routes for its creation and modification, makes it an attractive starting material for the synthesis of novel and potent therapeutic agents. The ability to introduce a difluoromethyl group and a reactive bromine handle in a single molecule provides a powerful platform for the exploration of new chemical space in the quest for next-generation pharmaceuticals.

References

-

Aaron Chemicals LLC. ethyl 2-(3-bromophenyl)-2,2-difluoroacetate.[Link]

-

American Elements. Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate.[Link]

-

Xia, T., He, L., Liu, Y. A., Hartwig, J. F., & Liao, X. (2017). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. Organic Letters, 19(10), 2610–2613. [Link]

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Communications, 50(94), 14874-14877. [Link]

-

Falchook, G. S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848. [Link]

A Guide to the Spectroscopic Characterization of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

Introduction

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate is a fluorinated aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The unique combination of a bromophenyl ring, a difluoroacetyl moiety, and an ethyl ester group imparts specific physicochemical properties that are valuable in medicinal chemistry. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉BrF₂O₂ | [1] |

| Molecular Weight | 279.08 g/mol | [2] |

| CAS Number | 885068-75-7 | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum

An electron ionization (EI) mass spectrum of Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

| Ion | Calculated m/z | Interpretation |

| [M]⁺ | 278/280 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-OCH₂CH₃]⁺ | 233/235 | Loss of the ethoxy group |